molecular formula C10H5Br2NO B15365101 4-Bromo-3-quinolinecarbonyl bromide

4-Bromo-3-quinolinecarbonyl bromide

Cat. No.: B15365101
M. Wt: 314.96 g/mol
InChI Key: FGRGOHXRVAWWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-quinolinecarbonyl bromide is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine atoms and the quinoline moiety in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-quinolinecarbonyl bromide typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-quinolinecarbonyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-quinolinecarbonyl bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different functionalized derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or styryl derivatives.

Scientific Research Applications

4-Bromo-3-quinolinecarbonyl bromide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 4-Bromo-3-quinolinecarbonyl bromide exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, while the quinoline moiety can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    4-Bromoquinoline: Lacks the carbonyl bromide group, making it less reactive in certain types of chemical transformations.

    3-Quinolinecarbonyl Chloride: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    4,6-Dibromoquinoline: Contains an additional bromine atom, which can lead to different substitution patterns and reactivity.

Uniqueness: 4-Bromo-3-quinolinecarbonyl bromide is unique due to the presence of both bromine atoms and the carbonyl bromide group, which provide multiple sites for chemical modification

Properties

Molecular Formula

C10H5Br2NO

Molecular Weight

314.96 g/mol

IUPAC Name

4-bromoquinoline-3-carbonyl bromide

InChI

InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H

InChI Key

FGRGOHXRVAWWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.